

# Technical Guide: 2-(Ethoxymethyl)pyrrolidine HCl

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-(Ethoxymethyl)pyrrolidine hydrochloride
CAS No.:	1956309-41-3
Cat. No.:	B11916777

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## Part 1: Chemical Identity & CAS Registry Status[1] [2]

### Core Identification

The compound 2-(Ethoxymethyl)pyrrolidine is the ethyl ether derivative of prolinol. Unlike its widely commercialized methyl analog—(S)-2-(Methoxymethyl)pyrrolidine (SMP)—the ethyl derivative is often synthesized in situ or supplied as a custom reagent. Consequently, it lacks a single, ubiquitous CAS number for the hydrochloride salt in public commercial catalogs.

- Common Name: Prolinol ethyl ether hydrochloride
- IUPAC Name: **2-(Ethoxymethyl)pyrrolidine hydrochloride**
- Molecular Formula:
- Molecular Weight: 129.20 g/mol (Free base) / 165.66 g/mol (HCl salt)

- Chiral Forms:
  - (S)-Enantiomer: Derived from L-Proline. (Most common in drug development).
  - (R)-Enantiomer: Derived from D-Proline.

## CAS Number Reference Matrix

Due to the non-standard commercial status of the ethyl analog, researchers should reference the Methoxy analog for regulatory and safety comparisons, while using the specific synthesis protocols below.

Compound	Stereochemistry	CAS Number	Status
2-(Ethoxymethyl)pyrrolidine	(S)-	Not Widely Listed	Target Compound (Custom/Lab Scale)
2-(Methoxymethyl)pyrrolidine	(S)-	63126-47-6	Primary Commercial Analog (SMP)
2-(Methoxymethyl)pyrrolidine	(R)-	84025-81-0	Enantiomer Analog (RMP)
L-Prolinol	(S)-	23356-96-9	Precursor

“

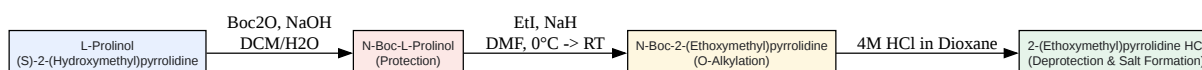
*Note: The CAS 2136037-xx-x series often refers to complex derivatives. For procurement, specify the chemical structure explicitly to custom synthesis vendors.*

## Part 2: Synthesis & Manufacturing Protocol

Since the HCl salt is not a standard catalog item, the following protocol describes the synthesis from L-Prolinol. This route ensures high optical purity by avoiding racemization prone steps.

## Retrosynthetic Analysis

The synthesis relies on the O-alkylation of N-protected prolinol, followed by deprotection. Direct alkylation of unprotected prolinol is avoided to prevent N-alkylation.



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Figure 1: Synthetic pathway for 2-(Ethoxymethyl)pyrrolidine HCl.

## Step-by-Step Protocol

### Step 1: N-Protection

- Dissolve L-Prolinol (1.0 eq) in DCM.
- Add Di-tert-butyl dicarbonate ( , 1.1 eq) and aqueous NaOH.
- Stir at RT for 12 hours.
- Extract with DCM, dry over , and concentrate to yield N-Boc-L-prolinol.

### Step 2: O-Ethylation (Williamson Ether Synthesis)

- Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous DMF at 0°C under Argon.
- Dropwise add N-Boc-L-prolinol (1.0 eq) in DMF. Stir for 30 min to form the alkoxide.
- Add Ethyl Iodide (EtI, 1.2 eq) dropwise.

- Allow to warm to RT and stir overnight.
- Quench with water, extract with \_\_\_\_\_, and purify via silica gel chromatography (Hexanes/EtOAc) to yield N-Boc-2-(ethoxymethyl)pyrrolidine.

### Step 3: Deprotection & Salt Formation

- Dissolve the intermediate in 1,4-dioxane.
- Add 4M HCl in dioxane (excess).
- Stir at RT for 2-4 hours until TLC shows consumption of starting material.
- Concentrate in vacuo. The product often precipitates as a white hygroscopic solid.
- Recrystallize from EtOH/Et<sub>2</sub>O if necessary to obtain pure 2-(Ethoxymethyl)pyrrolidine HCl.

## Part 3: Applications in Drug Development

### Chiral Resolution Agent

2-(Ethoxymethyl)pyrrolidine is a secondary amine used to resolve racemic ketones and aldehydes. It forms diastereomeric imines or enamines which can be separated by crystallization or chromatography.

- Mechanism: The steric bulk of the ethoxymethyl group directs the approach of electrophiles to the Re or Si face of the enamine.
- Advantage over SMP: The ethyl group provides slightly larger steric hindrance than the methyl group (SMP), potentially enhancing stereoselectivity in specific aldol or alkylation reactions.

### Chiral Auxiliary (Enders/SAMP Analog)

While less common than the hydrazine derivatives (SAMP/RAMP), the ether analog is used in:

- Asymmetric Alkylation: Directing group for the alkylation of ketones.

- Organocatalysis: As a catalyst in Michael additions involving nitroolefins.

## Pharmaceutical Intermediates

The pyrrolidine core with a 2-alkoxymethyl substituent is a pharmacophore found in:

- Dopamine Transporter Inhibitors: Analogs of substituted prolinols.
- Antipsychotics: As a chiral building block for benzamide derivatives.

## Part 4: Safety & Handling (E-E-A-T)

### Hazard Identification

- GHS Classification: Skin Irrit. 2, Eye Irrit.[1] 2A.
- Signal Word: Warning.
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

### Storage & Stability

- Hygroscopic: The HCl salt is highly hygroscopic. Store in a desiccator under Argon/Nitrogen.
- Temperature: Store at 2-8°C.
- Incompatibility: Strong oxidizing agents.

### References

- Sigma-Aldrich.(S)-2-(Methoxymethyl)pyrrolidine Safety Data Sheet. [Link](#) (Accessed 2026).
- Enders, D., et al. "Asymmetric Synthesis with (S)-2-Methoxymethylpyrrolidine (SMP) - A Pioneer Auxiliary." Asymmetric Synthesis, Academic Press.
- Google Patents.Separation of enantiomers of 3-ethylbicyclo[3.2.0]hept-3-en-6-one. Patent CN107667097B. (Lists 2-(ethoxymethyl)pyrrolidine as a resolution agent). [Link](#)
- PubChem.Ethyl 2-(ethoxymethyl)pyrrolidine-3-carboxylate. [Link](#)

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## Sources

- 1. [rcilabscan.com](http://rcilabscan.com) [[rcilabscan.com](http://rcilabscan.com)]
- 2. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C<sub>6</sub>H<sub>13</sub>NO | CID 671217 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Guide: 2-(Ethoxymethyl)pyrrolidine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11916777/docs#technical-guide-2-ethoxymethyl-pyrrolidine-hcl>]

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Phone: (601) 213-4426  
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